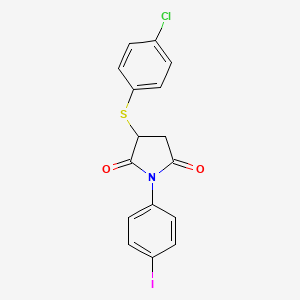

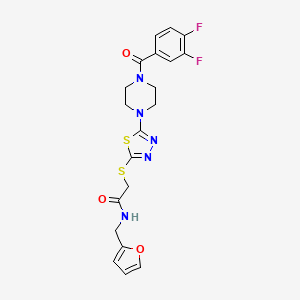

![molecular formula C13H17NO4 B2492049 Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]- CAS No. 1476036-04-0](/img/structure/B2492049.png)

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, and related compounds has been explored through different methods. For instance, the synthesis of 6-oxo-6-(phenylamino)hexanoic acid and its polymorphic forms demonstrates the structural versatility of this compound. Various synthetic routes have been developed to obtain analogs and derivatives, focusing on achieving high yields and stereochemical control. The preparation of similar compounds, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, from precursor amino acids showcases the adaptability of synthetic strategies to achieve desired functionalization and complexity (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, has been characterized by its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. These structural variations impact the compound's physical and chemical behaviors. For example, polymorphs (I) and (II) of 6-oxo-6-(phenylamino)hexanoic acid differ in their intermolecular hydrogen bonding, affecting their crystal packing and stability (Feeder & Jones, 1994).

Chemical Reactions and Properties

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, participates in various chemical reactions that highlight its reactivity and functional group interplay. The presence of oxo and amino groups allows for diverse chemical transformations, including esterification, amidation, and conjugation with fluorescent probes for analytical applications. These reactions not only demonstrate the compound's versatility but also its potential for further derivatization and application in different chemical contexts (Rasolonjatovo & Sarfati, 1998).

科学的研究の応用

1. Synthesis of Non-proteinogenic Amino Acids The synthesis and derivatization of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, demonstrate the versatility of hexanoic acid derivatives in developing novel compounds with potential applications in medicinal chemistry and material sciences (Adamczyk & Reddy, 2001).

2. Development of Corrosion Inhibitors Hexanoic acid derivatives, like Schiff's bases derived from lysine and aromatic aldehydes, have been evaluated as corrosion inhibitors. Their ability to form protective layers on metal surfaces highlights the significance of hexanoic acid derivatives in industrial applications, especially in the protection of infrastructure (Gupta, Verma, Quraishi, & Mukherjee, 2016).

3. Role in Chemical Synthesis and Material Sciences Hexanoic acid derivatives are pivotal in the synthesis of modified peptides and polyamide synthetic fibers, such as nylon. Their role as linkers in biologically active structures further underlines their significance in the field of material sciences and biotechnology (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

4. Enhancing Plant Resistance Studies on hexanoic acid have demonstrated its ability to induce resistance in plants against pathogens. The findings suggest its potential in agriculture to enhance crop protection and productivity by activating certain metabolic pathways in plants (Llorens, Camañes, Lapeña, & García-Agustín, 2016).

5. Applications in Nanotechnology Hexanoic acid derivatives have been explored for their utility in modifying the solubility of carbon nanotubes. This research is foundational in the development of new materials with potential applications in electronics, medicine, and environmental technology (Zeng, Zhang, & Barron, 2005).

特性

IUPAC Name |

6-oxo-6-(phenylmethoxyamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(8-4-5-9-13(16)17)14-18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWDARUJZKNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

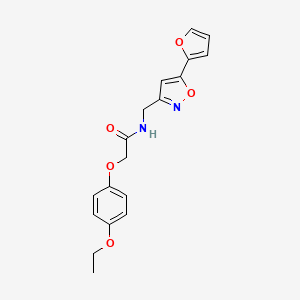

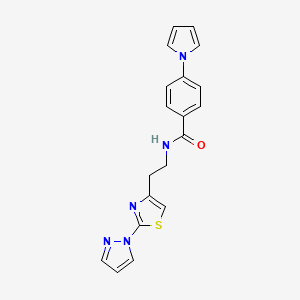

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

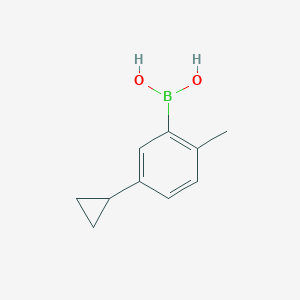

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

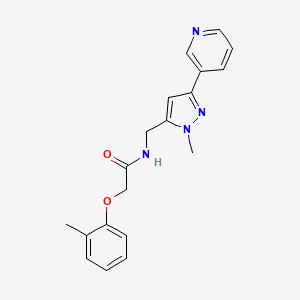

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

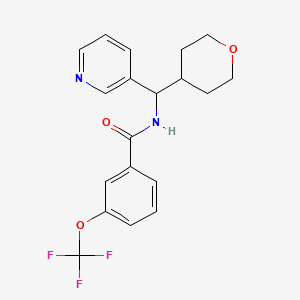

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)